6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride acts as a positive modulator of small conductance calcium-activated potassium (SK) channels [ [] ]. These channels, comprising KCNN2/SK2/KCa2.2 and KCNN3/SK3/KCa2.3 subtypes, are voltage-independent and gated solely by intracellular calcium ions. Their activation leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability. While the precise molecular mechanism by which 6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride modulates SK channels is not fully elucidated, studies suggest that it binds to the channel and enhances its sensitivity to calcium ions. This enhanced sensitivity leads to a greater probability of channel opening at a given calcium concentration, resulting in increased potassium efflux and cellular hyperpolarization.
Neurodegenerative Diseases: CyPPA exhibits potential for treating neurodegenerative diseases such as Spinocerebellar Ataxia Type 2 (SCA2) [ [] ]. SCA2 is characterized by progressive cerebellar ataxia resulting from Purkinje cell degeneration in the cerebellum. CyPPA, through its modulation of KCa2 channels, specifically the KCa2.2 subtype highly expressed in Purkinje cells, demonstrates the ability to normalize the abnormal firing patterns of these neurons in SCA2 mouse models. This normalization of neuronal activity suggests a potential therapeutic strategy for alleviating ataxia symptoms associated with SCA2.
Inflammatory Responses in Microglia: Studies reveal CyPPA's ability to attenuate inflammatory responses in activated microglia [ [] ]. Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. Upon activation by stimuli like lipopolysaccharide (LPS), microglia undergo morphological changes, proliferate, and release proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to neuronal damage. CyPPA, via its activation of KCa2.3 channels in microglia, effectively reduces LPS-induced microglial activation, proliferation, and the production of proinflammatory cytokines. This anti-inflammatory effect highlights its potential for managing neuroinflammatory conditions.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4